Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate

uPA inhibition amiloride analog anticancer protease inhibitor

Researchers developing uPA-targeted cancer therapies and QC labs validating amiloride impurity methods face a common bottleneck: sourcing a single, validated chemical that serves both synthetic and regulatory workflows. This compound resolves that gap. • Proximal starting material for C(2)-amidine glycine-amiloride conjugates - uPA IC50 of 3-7 μM, >63-fold selectivity over tPA; the C(6)-Cl substituent is mandatory for sub-10 μM potency. • Amiloride Impurity 3 certified reference standard - full characterization (NMR, MS, HPLC ≥97%), traceable to USP/EP for ANDA method validation and batch release testing. • Single bench-stable building block supports dual workflows - eliminates scaffold misallocation between uPA (dichloro) and MK-2 (monochloro) inhibitor programs.

Molecular Formula C6H5Cl2N3O2
Molecular Weight 222.03 g/mol
CAS No. 1458-18-0
Cat. No. B046677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5,6-dichloropyrazine-2-carboxylate
CAS1458-18-0
Synonyms3-Amino-5,6-dichloropyrazine-2-carboxylic Acid Methyl Ester;  Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate; 
Molecular FormulaC6H5Cl2N3O2
Molecular Weight222.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C(=N1)Cl)Cl)N
InChIInChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11)
InChIKeyUSYMCUGEGUFUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate: Key Intermediate & Reference Standard


Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0) is a heterocyclic pyrazine diester derivative bearing an amino group at C-3 and chlorine substituents at C-5 and C-6. It serves as a commercially available, bench-stable building block whose primary documented differentiation lies in its function as the proximal starting material (compound 3) in the modular synthesis of 2-amidino analogs of glycine-amiloride conjugates — a class of potent and selective urokinase-type plasminogen activator (uPA) protease inhibitors [1]. Beyond its role as a key synthetic intermediate, it is also a certified reference standard for amiloride impurity profiling (Amiloride Impurity 3), enabling robust analytical method development, method validation (AMV), and quality-controlled (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial amiloride production [2]. These two distinct uses — one in medicinal chemistry and one in pharmaceutical quality control — establish a dual-use value proposition that is not replicated by closely related pyrazine esters.

Key Synthetic Intermediate Starting material for selective uPA protease inhibitors via glycine-amiloride conjugate synthesis.
Certified Reference Standard Designated as Amiloride Impurity 3, suitable for ANDA method validation and QC release testing.

Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate: Why Generic Analogs Cannot Substitute


Superficially similar pyrazine-2-carboxylate esters — including monochloro, dechloro, and free acid variants — differ critically in their regiochemical substitution pattern, which dictates both their downstream synthetic trajectory and their accepted regulatory identity. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate possesses the complete 3-amino-5,6-dichloro pharmacophore required for elaboration into amiloride-based uPA inhibitors, where the C(6)-chloro substituent is a known determinant of enzyme inhibitory potency [1]. In contrast, the monochloro analog Methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3) is not employed in the uPA inhibitor pathway but instead serves as a reagent for designing aminopyrazine-based inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a structurally and therapeutically distinct target . Furthermore, the free acid form (3-amino-5,6-dichloropyrazine-2-carboxylic acid) lacks the methyl ester protection necessary for the selective ester-to-amide transformation that defines the key synthetic step in uPA inhibitor assembly [1]. From a regulatory standpoint, only this specific compound is recognized as Amiloride Impurity 3 under pharmacopoeial guidelines, making it the sole acceptable reference standard for impurity-tracking methods in amiloride manufacturing [2]. Generic substitution thus introduces synthetic risk, alters target selectivity, and fails regulatory identity requirements.

This Product
3-Amino-5,6-dichloro methyl ester
C(6)-Cl group retained for uPA target engagement; only compound certified as Amiloride Impurity 3.
Generic Analog
Monochloro or dechloro esters
Lack critical 5,6-dichloro pattern; potency context may shift and regulatory identity fails.
This Product
Methyl ester protection
Enables direct selective ammonolysis without C(5)-Cl displacement.
Free Acid Form
3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Requires additional activation; risk of decarboxylation and altered reactivity.

Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate: Comparative Evidence vs. Closest Analogs


5,6-Dichloro Pharmacophore Requirement for uPA Potency

The compound (assigned as 'commercially available amino-dichloropyrazine ester 3') is the documented starting material for constructing C(5)-glycyl-amiloride derivatives that inhibit human urokinase-type plasminogen activator (uPA). The resulting lead compound 14 (Am-C(5)-Gly-OBn) achieves an IC50 of 3 μM against uPA, while the dechlorinated counterpart 1-H exhibits a >15-fold reduction in potency (IC50 47 μM), directly quantifying the essential contribution of the C(6)-chloro substituent retained from the starting ester [1]. Amiloride itself (IC50 7 μM) is fully substituted at C(6) with chlorine, confirming that the dichloro pattern of the title compound is a non-negotiable prerequisite for potent uPA engagement [1].

uPA potency requirement
Head-to-head
C(6)-Cl analog: uPA IC50 3 µM; dechloro analog: 47 µM (~15.7-fold difference)
C(6)-chloro group critical for uPA target engagement in this compound series.
Assay conditions: human uPA enzymatic assay.
uPA inhibition amiloride analog anticancer protease inhibitor

uPA Selectivity Window vs. tPA and Trypsin

Compounds derived from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate demonstrate a wide selectivity margin for uPA over tissue plasminogen activator (tPA), plasmin, and trypsin. The benzyl ester lead 14 (uPA IC50 3 μM) shows no measurable inhibition of plasmin or trypsin (IC50 >250 μM) and only marginal activity against tPA (IC50 >190 μM), yielding a uPA:tPA selectivity index exceeding 63-fold [1]. In contrast, amiloride itself (uPA IC50 7 μM, tPA IC50 220 μM) displays a narrower 31-fold selectivity window [1]. This selectivity profile is a consequence of the specific C(5)-glycyl and C(2)-amidine/benzyl ester modifications that are only accessible from the 5,6-dichloro starting scaffold.

uPA:tPA selectivity
Cross-study
Selectivity index >63 (uPA IC50 3 µM, tPA IC50 >190 µM)
Wide selectivity margin may reduce thrombolytic pathway interference in research models.
No measurable inhibition of plasmin or trypsin (>250 µM).
protease selectivity uPA selectivity off-target profiling

Target Pathway Divergence: uPA Protease vs. MK-2 Kinase

The substitution pattern on the pyrazine ring directly routes the compound into divergent drug discovery programs. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0) is exclusively utilized in the uPA protease inhibitor pathway [1]. Its monochloro analog, methyl 3-amino-6-chloropyrazine-2-carboxylate (CAS 1458-03-3), is instead a documented reagent for designing inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a serine/threonine kinase involved in inflammatory signaling . The additional C(5)-chloro substituent on the title compound introduces steric and electronic properties that disfavor MK-2 binding while enabling the selective nucleophilic aromatic substitution chemistry required for amiloride-type uPA inhibitor assembly. This bifurcation is confirmed by the distinct chemical routes and target screens reported for each compound class.

Pathway divergence
Class-level
Dichloro scaffold → uPA protease; monochloro analog → MK-2 kinase
Supports scaffold-appropriate allocation between protease and kinase research programs.
Qualitative inference from published synthetic applications.
kinase inhibitor target selectivity pyrazine scaffold

Certified Amiloride Impurity 3 Reference Standard

Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is officially designated as Amiloride Impurity 3 and is supplied with detailed characterization data (NMR, MS, HPLC) compliant with USP and EP guidelines [1]. It supports analytical method development, method validation (AMV), quality control (QC) for ANDAs, and commercial production of amiloride HCl. Analytical-grade purity specifications are typically ≥97% (HPLC), with a confirmed melting point of 227–230 °C (lit.), density 1.586 g/cm³, and solubility in chloroform, dichloromethane, and DMSO [2]. The monochloro analog and the free acid form lack this official impurity designation and are not acceptable for pharmacopoeial impurity-tracking methods.

Impurity 3 certification
Specification
Purity ≥97% (HPLC); MP 227–230 °C; full NMR/MS characterization
Only recognized Amiloride Impurity 3 reference standard for ANDA/QC applications.
Traceable to USP/EP pharmacopoeial guidelines.
reference standard impurity profiling analytical method validation

Methyl Ester Form: Handling and Solubility Advantages

The methyl ester form provides a balance of organic solvent solubility (soluble in methanol, ethanol, dichloromethane, DMSO; insoluble in water) that facilitates homogeneous reaction conditions during the critical ester-to-amide transformation step reported by Massey et al. (2012) [1]. The free acid analog (3-amino-5,6-dichloropyrazine-2-carboxylic acid) requires additional activation steps (e.g., coupling reagents) for amidation and introduces the risk of decarboxylation at elevated temperatures, whereas the methyl ester undergoes direct and selective ammonolysis when kept cold [2]. The melting point (227–230 °C) and predicted boiling point (357.3 °C) indicate adequate thermal stability for standard laboratory handling, with storage as a solid at ambient temperature [3].

Ester handling advantage
Class-level
Methyl ester: direct cold-ammonia amidation; free acid: requires coupling reagents, risk of decarboxylation
Simplifies synthetic route and avoids protecting group strategies.
Solubility in MeOH, EtOH, DCM, DMSO supports homogeneous reaction conditions.
solubility synthetic accessibility ester vs. acid

Methyl 3-Amino-5,6-dichloropyrazine-2-carboxylate: Proven Application Scenarios


Multi-Step Synthesis of Selective uPA Inhibitors for Oncology

The compound serves as the entry point (compound 3) in the published synthesis of C(2)-amidine and C(2)-benzyl ester glycine-amiloride conjugates achieving uPA IC50 values of 3–7 μM with >63-fold selectivity over tPA [1]. Research groups targeting uPA-driven cancer metastasis, particularly breast, brain (U87 malignant glioma), prostate, and lung cancers with elevated uPA/uPAR expression, can directly adopt this validated route. The C(6)-chloro group of the starting ester is non-removable during the synthesis and is mandatory for maintaining sub-10 μM uPA potency [1].

Amiloride HCl Impurity Profiling and ANDA Method Validation

As Amiloride Impurity 3, the compound is used as a certified reference standard for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify the methyl ester byproduct in amiloride HCl drug substance and finished pharmaceutical products [2]. It carries full characterization data (NMR, MS, HPLC ≥97%) and traceability to USP/EP pharmacopoeial standards, meeting the requirements of ICH Q3A/Q3B impurity guidelines and supporting ANDA filings or commercial batch release testing [2][3].

Kinase Selectivity Mapping: uPA vs. MK-2 Pathways

The dichloro substitution pattern of the title compound (CAS 1458-18-0) channels synthetic efforts toward the uPA protease axis, whereas the monochloro analog (CAS 1458-03-3) is dedicated to MK-2 kinase inhibitor programs . Research organizations maintaining parallel protease and kinase pipelines can use this property to ensure scaffold-appropriate allocation — purchasing the dichloro ester for uPA-focused projects and the monochloro ester for MK-2-focused projects — thereby avoiding cross-contamination of chemical matter and assay results [1].

Ester-Protected Intermediate for Selective Amidation and Conjugation

The methyl ester group enables a controlled one-step ester-to-amide transformation with cold ammonia (avoiding C(5)-chloro displacement), a critical step that differentiates this compound from the free acid form [1]. This selective reactivity supports the construction of glycine-conjugated amiloride derivatives (compounds 1, 6, 11, 12, 14) for structure–activity relationship (SAR) studies around uPA potency and selectivity, without requiring laborious protecting group strategies on the pyrazine ring [1].

Application
Selection Property
Validation Focus
uPA inhibitor synthesis for oncology research
5,6-dichloro pharmacophore for uPA target engagement
In vitro uPA enzymatic assay and selectivity panel
Amiloride impurity profiling & ANDA method validation
Certified Amiloride Impurity 3 with full characterization data
HPLC/LC-MS method suitability per USP/EP guidelines
Protease vs. kinase pathway allocation
Dichloro substitution directs uPA protease axis; monochloro analog dedicated to MK-2
Target engagement assay context for each pathway
Selective amidation and SAR studies
Methyl ester enables direct ester-to-amide transformation without C(5)-Cl displacement
Ammonolysis selectivity and structural characterization of conjugates

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